An In-Depth Technical Guide to Ethyl-d5 Chloroformate: Properties, Structure, and Applications
An In-Depth Technical Guide to Ethyl-d5 Chloroformate: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl-d5 chloroformate (d5-ECF) is the deuterated analog of ethyl chloroformate, a versatile reagent in organic synthesis and analytical chemistry. In d5-ECF, the five hydrogen atoms of the ethyl group are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling imparts unique properties to the molecule, making it an invaluable tool in modern research and development, particularly in mass spectrometry-based applications where it serves as an internal standard for quantitative analysis and as a derivatizing agent to enhance the volatility and chromatographic properties of polar analytes.[1]
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of Ethyl-d5 chloroformate, with a focus on its practical utility in the laboratory.
Physicochemical and Structural Properties
Ethyl-d5 chloroformate is a colorless, corrosive, and highly toxic liquid.[1] Its physical and chemical properties are largely similar to its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the presence of five deuterium atoms.
| Property | Value | Source(s) |
| Chemical Formula | C₃D₅ClO₂ | [2] |
| Molecular Weight | 113.55 g/mol | [2] |
| CAS Number | 1056938-00-1 | [1] |
| Appearance | Colorless liquid | [1] |
| Isotopic Purity | Typically ≥99 atom % D | [2] |
| Boiling Point | 93-95 °C (for non-deuterated) | [1] |
| Density | ~1.14 g/mL at 20 °C (for non-deuterated) | [1] |
| Solubility | Decomposes in water; soluble in most organic solvents | [1] |
Chemical Structure
The structure of Ethyl-d5 chloroformate consists of a central carbonyl group bonded to a chlorine atom and a deuterated ethoxy group.
Spectroscopic Analysis
¹H NMR Spectroscopy: A proton NMR spectrum of Ethyl-d5 chloroformate is expected to show no signals, as all hydrogen atoms on the ethyl group are replaced by deuterium. This is a key indicator of successful deuteration. For comparison, the ¹H NMR spectrum of non-deuterated ethyl chloroformate shows a quartet at approximately 4.3 ppm (CH₂) and a triplet at approximately 1.4 ppm (CH₃).[3][4]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of Ethyl-d5 chloroformate is expected to show three signals. The carbonyl carbon will appear as a singlet at approximately 150 ppm.[5] The two carbons of the ethyl group will be coupled to deuterium (spin I=1), resulting in triplets. The chemical shifts will be similar to those of ethyl chloroformate (approximately 65 ppm for the CH₂ and 14 ppm for the CH₃), with slight upfield shifts possible due to the isotopic effect.[5]
Infrared (IR) Spectroscopy: The IR spectrum of Ethyl-d5 chloroformate will be dominated by a strong C=O stretching band around 1770-1780 cm⁻¹, characteristic of chloroformates.[6][7] The C-H stretching and bending vibrations present in the spectrum of ethyl chloroformate (around 2900-3000 cm⁻¹ and 1370-1450 cm⁻¹, respectively) will be replaced by C-D stretching and bending vibrations at lower frequencies (approximately 2100-2200 cm⁻¹ and 900-1100 cm⁻¹, respectively).[6][7]
Mass Spectrometry (MS): The mass spectrum of Ethyl-d5 chloroformate will show a molecular ion (M⁺) peak at m/z 113 and 115 (due to the presence of ³⁵Cl and ³⁷Cl isotopes), which is 5 mass units higher than that of ethyl chloroformate. The fragmentation pattern is expected to be similar to the non-deuterated analog, with key fragments corresponding to the loss of the ethoxy-d5 radical and subsequent fragmentations.[6]
Synthesis
Ethyl-d5 chloroformate is synthesized by the reaction of deuterated ethanol (ethanol-d6) with phosgene (COCl₂).[1] This reaction is typically carried out at low temperatures to minimize the formation of byproducts such as diethyl carbonate.[8]
The overall reaction is as follows:
CD₃CD₂OD + COCl₂ → CD₃CD₂OCOCl + DCl
Applications in Research and Drug Development
The primary utility of Ethyl-d5 chloroformate stems from its isotopic labeling, which makes it a valuable tool in a variety of analytical and synthetic applications.
Derivatization Agent for GC-MS and LC-MS Analysis
Ethyl chloroformate is a widely used derivatizing agent for polar analytes containing functional groups such as amines, phenols, and carboxylic acids.[9][10][11] The derivatization reaction replaces active hydrogens with an ethoxycarbonyl group, which increases the volatility and thermal stability of the analytes, making them amenable to gas chromatography (GC) analysis. Ethyl-d5 chloroformate can be used in a similar manner, with the added benefit of introducing a stable isotope label.
Internal Standard for Quantitative Analysis
In quantitative mass spectrometry, an ideal internal standard should have physicochemical properties very similar to the analyte of interest but a different mass.[12][13] Ethyl-d5 chloroformate is an excellent internal standard for methods involving derivatization with ethyl chloroformate. By adding a known amount of d5-ECF-derivatized standard to a sample, any variability in the derivatization reaction efficiency, extraction recovery, and ionization in the mass spectrometer can be accurately corrected for, leading to highly precise and accurate quantification of the target analyte.
Mechanistic Studies
The kinetic isotope effect (KIE) associated with the cleavage of C-D bonds compared to C-H bonds can be exploited to study reaction mechanisms. While not a primary application of d5-ECF itself, the principle of using deuterated compounds to probe reaction pathways is a fundamental concept in physical organic chemistry.
Experimental Protocol: Derivatization of Amino Acids for GC-MS Analysis using Ethyl-d5 Chloroformate as an Internal Standard
This protocol is adapted from established methods for the derivatization of amino acids using ethyl chloroformate.[9] Ethyl-d5 chloroformate is used to prepare the internal standard solution.
Materials:
-
Amino acid standards
-
Ethyl-d5 chloroformate (for internal standard preparation)
-
Ethyl chloroformate
-
Pyridine
-
Ethanol
-
Chloroform
-
Anhydrous sodium sulfate
-
0.1 M HCl
-
Sample containing amino acids (e.g., protein hydrolysate, biological fluid)
Procedure:
-
Preparation of Internal Standard (IS) Solution: Prepare a stock solution of a representative amino acid (e.g., norvaline) at a known concentration in 0.1 M HCl. Derivatize a small aliquot of this stock solution with Ethyl-d5 chloroformate following steps 3-6 below to create the d5-ECF derivatized internal standard.
-
Sample Preparation: To 100 µL of the sample or amino acid standard solution in a glass vial, add a known amount of the d5-ECF derivatized internal standard.
-
Derivatization:
-
Add 50 µL of ethanol/pyridine (4:1 v/v) to the sample and vortex briefly.
-
Add 10 µL of ethyl chloroformate and vortex for 30 seconds. A biphasic system will form.
-
-
Extraction:
-
Add 100 µL of chloroform and vortex for 30 seconds.
-
Centrifuge for 2 minutes to separate the layers.
-
-
Isolation: Carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject 1-2 µL of the dried organic layer into the GC-MS system.
Safety, Handling, and Storage
Ethyl-d5 chloroformate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Highly flammable, toxic if inhaled or swallowed, and causes severe skin and eye burns.[6][7] It is also corrosive.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, and open flames.[6][7]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as water, bases, and oxidizing agents.[2] Recommended storage temperature is 2-8°C.[2]
Conclusion
Ethyl-d5 chloroformate is a powerful tool for researchers in organic synthesis and analytical chemistry. Its utility as an internal standard and derivatizing agent in mass spectrometry-based analyses allows for highly accurate and sensitive quantification of a wide range of analytes. Understanding its chemical properties, reactivity, and proper handling is crucial for its effective and safe use in the laboratory. This guide provides a foundational understanding of this important isotopically labeled compound, empowering scientists to leverage its unique properties in their research endeavors.
References
- Stalling, D. L., & Gehrke, C. W. (1966). Quantitative analysis of amino acids by gas chromatography.
-
PubChem. Ethyl chloroformate. [Link]
-
NIST. α-Chloroethyl chloroformate. [Link]
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Hušek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids.
- Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
-
SciSpace. IR Spectra Analysis of Ethyl Compounds. [Link]
- Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. (2016). Journal of Mass Spectrometry, 51(10), 861-873.
-
Royal Society of Chemistry. Supporting Information for Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. [Link]
- Gas Chromatographic Analysis of Amino Acids As Ethyl Chloroformate Derivatives. Part 1, Composition of Proteins Associated with Art Objects and Monuments. (1996).
-
Science.gov. ethyl chloroformate derivatization: Topics by Science.gov. [Link]
-
Wikipedia. Ethyl chloroformate. [Link]
- Qiu, Y., Su, M., Liu, Y., Chen, M., Gu, J., Zhang, J., & Jia, W. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica chimica acta, 583(2), 277-283.
- Mudiam, M. K. R., Jain, R., & Murthy, R. C. (2012). Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples. Analytical and bioanalytical chemistry, 402(2), 951-957.
- Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. (2025). Molecules, 30(14), 3189.
- Google Patents.
- An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. (2022). Molecules, 27(15), 4983.
-
SciSpace. Ethyl chloroformate | 831 Publications | 7377 Citations | Top Authors | Related Topics. [Link]
-
Chemistry Stack Exchange. Stronger ESI signal for deuterated substances. [Link]
-
DUBI CHEM. ETHYL CHLOROFORMATE FOR SYNTHESIS. [Link]
Sources
- 1. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Ethyl chloroformate(541-41-3) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Ethyl chloroformate(541-41-3) 13C NMR [m.chemicalbook.com]
- 6. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl chloroformate(541-41-3) IR Spectrum [m.chemicalbook.com]
- 8. CN111689858B - Method for preparing ethyl chloroformate - Google Patents [patents.google.com]
- 9. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ethyl chloroformate derivatization: Topics by Science.gov [science.gov]
- 13. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
